Methyl 2-acetylamino-3-chloropropionate
Description
Significance of Alpha-Haloamino Acid Derivatives in Organic Chemistry
Alpha-haloamino acid derivatives, a class to which Methyl 2-acetylamino-3-chloropropionate belongs, are highly valuable intermediates in organic synthesis. nih.gov The introduction of a halogen atom at the alpha-position of a carboxylic acid or its ester significantly alters the molecule's reactivity, making it a focal point for various chemical transformations. fiveable.me These compounds serve as key precursors for the synthesis of pharmaceuticals, agrochemicals, and other advanced materials. fiveable.me
The primary significance of α-halo carbonyl compounds lies in their utility as electrophiles. The halogen atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. fiveable.mewikipedia.org This reactivity allows for the straightforward introduction of a wide range of functional groups. For instance, α-haloamides and esters can be used to synthesize α-amino amides and α-amino acids, which are fundamental subunits of peptides and proteins. nih.govwikipedia.org
Furthermore, these derivatives are employed in various C-C bond-forming reactions, including transition metal-catalyzed cross-coupling reactions, which are fundamental for building complex carbon skeletons. nih.gov The stereochemistry of these compounds is often crucial, as enantiomerically pure α-haloamino acid derivatives can be used to produce chiral molecules, a critical requirement in drug development. nih.gov Their ability to participate in cycloaddition reactions and radical-mediated transformations further broadens their synthetic utility, enabling the construction of heterocyclic systems like β-lactams, which are core structures in many antibiotics. nih.gov
Overview of this compound as a Key Intermediate
This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its value is derived from its specific arrangement of functional groups: the N-acetyl group provides protection for the amine, the methyl ester is a readily modifiable carboxylic acid surrogate, and the chlorine atom provides a reactive site for nucleophilic substitution. smolecule.com
A prominent example of its application is in the synthesis of Ramipril, a potent ACE (angiotensin-converting enzyme) inhibitor used to manage hypertension. google.com In the synthesis pathway to Ramipril, this compound acts as a key precursor. google.com The chlorine atom is displaced by a nucleophile in a subsequent step of the synthesis. The specific chirality of the intermediate is essential for producing the final drug with the correct stereochemistry for biological activity.
The reactivity of the compound is not limited to simple substitution. Under acidic or basic conditions, the ester group can be hydrolyzed to the corresponding carboxylic acid, while the amide bond can also be cleaved, though typically under harsher conditions. smolecule.com The chlorine atom can be targeted for nucleophilic substitution reactions, making it a versatile precursor for a range of other derivatives. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl 2-acetamido-3-chloropropanoate | nih.govnih.gov |
| Molecular Formula | C₆H₁₀ClNO₃ | nih.gov |
| Molecular Weight | 179.60 g/mol | nih.gov |
| CAS Number | 18635-38-6 | chemicalbook.com |
| Physical State | Solid at room temperature | |
| Melting Point | 74–76°C | |
| Density | Approx. 1.2 g/cm³ | smolecule.com |
| Flash Point | 137.4 °C | smolecule.com |
Historical Context of Research on this compound and its Analogues
Research into α-haloamino acids and their derivatives has a long history, driven by their utility in synthesizing amino acids and other natural products. The development of specific compounds like this compound is more recent and closely tied to the pharmaceutical industry's need for efficient and pure chiral building blocks.
A key development in the synthesis of this specific intermediate was detailed in a 1999 patent, which outlined a method for its preparation and purification for use as a precursor for Ramipril. google.com This process involves the chlorination of serine methyl ester hydrochloride using thionyl chloride in an aprotic solvent, followed by the acetylation of the resulting methyl 2-amino-3-chloropropionate hydrochloride. google.com This method was presented as an improvement over previous techniques that might have used reagents like phosphorus pentachloride. google.com The focus of this research was to develop a process that yields a product free of catalyst poisons, which is critical for subsequent synthetic steps, such as catalytic hydrogenation, in the large-scale production of Ramipril. google.com
The synthesis of related analogues, such as (R)-methyl 2-amino-3-chloropropanoate hydrochloride, an important intermediate for the antibiotic cycloserine, also highlights the ongoing research interest in these types of chlorinated amino acid derivatives. google.com These synthetic efforts underscore the importance of developing stereoselective routes to access enantiomerically pure compounds for specific biological applications. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamido-3-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKDMFMKAAPDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601335105 | |
| Record name | N-Acetyl-3-chloroalanine methyl ester | |
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Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87333-22-0, 18635-38-6, 40026-27-5 | |
| Record name | N-Acetyl-3-chloroalanine methyl ester | |
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| Record name | (+-)-Methyl 2-(acetylamino)-3-chloropropionate | |
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| Record name | 18635-38-6 | |
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| Record name | N-Acetyl-3-chloroalanine methyl ester | |
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| Record name | methyl 2-(acetylamino)-3-chloropropionate | |
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| Record name | L-Alanine, N-acetyl-3-chloro-, methyl ester | |
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| Record name | METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (±)- | |
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Synthetic Methodologies and Process Development for Methyl 2 Acetylamino 3 Chloropropionate
Established Synthetic Routes to Methyl 2-acetylamino-3-chloropropionate
The synthesis of this compound has been approached through several key methodologies, each with distinct advantages concerning starting materials, stereochemistry, and scalability.
Thionyl Chloride-Mediated Chlorination and Acetylation of Serine Methyl Ester Hydrochloride
A prominent and industrially scalable method for preparing this compound involves a one-pot reaction starting from Serine methyl ester hydrochloride. google.com This process is characterized by the chlorination of the serine derivative with thionyl chloride in an aprotic solvent, such as toluene (B28343), at elevated temperatures. google.com Following the chlorination, the intermediate, Methyl 2-amino-3-chloropropionate hydrochloride, is acetylated in the same reaction vessel without isolation. google.com This is achieved by adding acetyl chloride at a high temperature, typically around 90°C. google.com
The process includes a purification step where the hot solution is treated with activated carbon to remove impurities before the final product is crystallized, filtered, and dried. google.com This method is advantageous for its operational simplicity and use of readily available reagents. google.com
Table 1: Reaction Parameters for Thionyl Chloride-Mediated Synthesis
| Parameter | Value/Condition | Source |
| Starting Material | Serine methyl ester hydrochloride | google.com |
| Chlorinating Agent | Thionyl chloride | google.com |
| Acetylating Agent | Acetyl chloride | google.com |
| Solvent | Aprotic (e.g., Toluene) | google.com |
| Chlorination Temp. | Elevated, ~75°C | google.com |
| Acetylation Temp. | Elevated, ~90°C | google.com |
| Purification | Activated carbon treatment | google.com |
Direct Synthesis from D-Serine Precursors for Enantiopure this compound
For applications requiring high enantiomeric purity, direct synthesis from D-serine is a preferred route to obtain the (R)-enantiomer of the target compound. google.comgoogle.com One method involves a two-step process starting with the esterification of D-serine in methanol (B129727) with the dropwise addition of thionyl chloride, followed by a refluxing reaction to yield D-serine methyl ester hydrochloride. google.com This intermediate is then subjected to chlorination using thionyl chloride in a solvent like dichloroethane over an extended period (e.g., 24 hours) to produce (R)-methyl 2-amino-3-chloropropanoate hydrochloride. google.com Subsequent acetylation would yield the final enantiopure product.
Another approach begins with the reaction of D-serine with paraformaldehyde to form D-serine-N-carboxy anhydride (B1165640) (NCA). google.com This intermediate then reacts with a chlorinating agent like thionyl chloride in methanol to produce R-3-chloroalanine methyl ester hydrochloride with high purity and yield. google.com These methods are crucial for the synthesis of stereospecific pharmaceuticals. researchgate.net
Table 2: Comparison of Synthetic Routes for Enantiopure Product
| Parameter | D-Serine Esterification Route | D-Serine NCA Route | Source |
| Starting Material | D-Serine | D-Serine | google.comgoogle.com |
| Key Intermediate | D-Serine methyl ester hydrochloride | D-serine-N-carboxy anhydride | google.comgoogle.com |
| Chlorination Reagent | Thionyl chloride | Thionyl chloride | google.comgoogle.com |
| Enantiomeric Purity | High | High (>99%) | google.com |
| Overall Yield | ~78% | up to 94.72% | google.com |
Acylation and Esterification Strategies for this compound Synthesis
Alternative strategies to synthesize this compound separate the acylation and esterification steps. One such method involves the acetylation of 3-chloroalanine (B1143638) with acetic anhydride or acetyl chloride, followed by the esterification of the resulting N-acetyl-3-chloroalanine using methanol under acidic catalysis. The progress of these reactions can be monitored using techniques like thin-layer chromatography (TLC).
General strategies for N-acylation often employ a base-catalyzed reaction with an acid chloride. nih.gov Esterification of amino acids is a well-established procedure, commonly achieved by reacting the amino acid with an alcohol, like methanol, in the presence of an acid catalyst such as thionyl chloride or hydrogen chloride. researchgate.netresearchgate.net These multi-step approaches allow for purification of intermediates, which can be beneficial for achieving high purity in the final product.
Mechanistic Studies of this compound Synthesis
Understanding the underlying reaction mechanisms is vital for optimizing reaction conditions and minimizing the formation of byproducts.
Chlorination Reaction Mechanisms (e.g., SN2 Displacement of Hydroxyl Groups)
The conversion of the hydroxyl group in the serine precursor to a chloride is a critical step in the synthesis. This transformation is understood to proceed via a nucleophilic substitution (SN2) mechanism. In this reaction, the hydroxyl group is a poor leaving group. libretexts.org Therefore, it is first activated by the chlorinating agent, thionyl chloride. The chloride ion then acts as a nucleophile, attacking the carbon atom in a "backside attack," which leads to the displacement of the activated hydroxyl group and an inversion of the stereochemical configuration at that center. masterorganicchemistry.comorganic-chemistry.org The driving force for this reaction is the formation of stable gaseous byproducts, sulfur dioxide and hydrogen chloride. The SN2 pathway is favored for primary alcohols like the one present in the serine side chain, as it avoids the formation of an unstable primary carbocation that would be necessary for an SN1 mechanism. organic-chemistry.org
Acetylation Dynamics and Side Reaction Analysis
The acetylation step involves the acylation of the primary amine group of the Methyl 2-amino-3-chloropropionate intermediate with acetyl chloride to form the corresponding acetamido group. google.com While this is generally a straightforward reaction, the use of excess acetyl chloride is often necessary to ensure complete conversion. However, this can lead to side reactions, such as over-acetylation, if not carefully controlled.
During the chlorination of amino acids, other side reactions can occur. The degradation of the amino acid structure can lead to the formation of aldehydes and nitriles. nih.govresearchgate.net For instance, the degradation of N,N-dichlorinated amino acid intermediates can competitively form these byproducts. nih.gov Careful control of reaction conditions, such as temperature and reagent stoichiometry, is essential to minimize these side reactions and maximize the yield of the desired this compound.
Optimization of Synthetic Protocols for this compound
The primary synthesis of this compound typically involves a two-step process starting from a serine derivative. The first step is the chlorination of methyl serinate hydrochloride, which replaces the hydroxyl group with a chlorine atom. This is immediately followed by the acetylation of the resulting intermediate, methyl 2-amino-3-chloropropionate hydrochloride, to yield the final product. google.com
The choice of solvent and the precise control of reaction conditions are crucial for maximizing the yield and purity of this compound. Aprotic solvents are generally preferred for the chlorination step to avoid unwanted side reactions.
Toluene is a commonly used aprotic solvent for this synthesis. google.com The reaction protocol involves heating the mixture of methyl serinate hydrochloride and the chlorinating agent in toluene. The temperature is carefully controlled, for instance, by warming to approximately 75°C over 5 hours and then maintaining it at this temperature for another 6 hours. google.com Following the chlorination, the acetylation step is performed in the same solvent. Acetyl chloride is added portion-wise at an elevated temperature, such as 90°C, over a couple of hours, followed by an additional hour of stirring to ensure the reaction goes to completion. google.com
Reaction progress can be monitored using thin-layer chromatography (TLC) with a mobile phase like a 1:1 mixture of ethyl acetate (B1210297) and hexane.
Table 1: Typical Reaction Conditions for Synthesis
| Parameter | Value |
| Solvent | Toluene google.com |
| Chlorination Temperature | 75°C google.com |
| Chlorination Time | ~11 hours google.com |
| Acetylation Temperature | 90°C google.com |
| Acetylation Time | ~3 hours google.com |
| Molar Ratio (SOCl₂:Serine derivative) | 1.5:1 |
In the context of this synthesis, "catalyst" often refers to the reagents that facilitate the key transformations. Thionyl chloride (SOCl₂) is a frequently used reagent for the chlorination step, where it reacts with the hydroxyl group of the serine methyl ester. google.com This reaction proceeds through a nucleophilic substitution (SN₂) mechanism. The intermediate, methyl 2-amino-3-chloropropionate hydrochloride, is typically not isolated to prevent potential degradation and to streamline the process, a key aspect of process intensification. google.com
Process intensification strategies focus on improving efficiency. One such strategy is performing the chlorination and acetylation steps in the same reaction vessel without intermediate isolation. google.com This "one-pot" approach reduces handling, minimizes product loss, and saves time and resources. After the acetylation is complete, excess acetyl chloride and some of the solvent can be distilled off to concentrate the product solution before purification. google.com This method has been reported to achieve yields of approximately 85%.
Purification and Isolation Techniques for this compound
Post-synthesis purification is critical to remove by-products and unreacted reagents, ensuring the final product meets the required quality standards, especially when it is used as an intermediate in pharmaceutical manufacturing. google.com
A highly effective method for purifying the crude this compound is solvent-mediated recrystallization. google.com This technique involves stirring the isolated crude product with a suitable alcohol. google.com Short-chain alcohols (C1-C4), such as ethanol (B145695) and methanol, are particularly advantageous for this purpose. google.com The process is typically carried out by stirring the crude solid in the alcohol at a moderately elevated temperature, for example, between 30 to 55°C, for several hours. google.com This is followed by cooling, which allows the purified product to crystallize out of the solution, after which it can be isolated by filtration. This washing or stirring process effectively removes impurities that are more soluble in the alcohol. google.com
Table 2: Impact of Recrystallization Solvent on Purity
| Solvent | Purity (%) | Melting Point (°C) |
| Ethanol | 98.5 | 74–76 |
| Methanol | 97.8 | 73–75 |
Activated carbon is a widely used agent for decolorizing and purifying chemical compounds. In the synthesis of this compound, activated carbon is added to the hot toluene solution after the acetylation step but before cooling and filtration. google.com Its high surface area and porous structure allow it to effectively adsorb colored impurities, residual catalysts, and other high-molecular-weight by-products. google.com The activated carbon, along with the adsorbed impurities, is then removed by filtering the hot solution. google.com This step is crucial for improving the clarity and quality of the final product. To prevent premature crystallization of the product during this hot filtration, conventional filter aids can be utilized. google.com
Chromatographic techniques are primarily used for monitoring the progress and purity of the reaction rather than for large-scale purification, which is more economically achieved through recrystallization. Thin-layer chromatography (TLC) is a simple and rapid method employed to track the conversion of starting materials to the product. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and eluting with a suitable solvent system like ethyl acetate/hexane, the components separate based on their polarity. The spots can be visualized under UV light or by using a staining agent. While preparative column chromatography is a theoretical option for achieving very high purity, it is generally less common for industrial-scale production of this specific compound due to higher costs and solvent consumption compared to recrystallization.
Scalability Considerations in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of several scalability factors. Key considerations include process efficiency, waste management, purification, and economic viability. A prevalent method for its synthesis involves a multi-step process starting from serine methyl ester hydrochloride, which presents specific challenges and opportunities when scaled up. google.com
A significant advancement in the production process is the development of a one-pot synthesis. This approach involves the chlorination of serine methyl ester hydrochloride followed by acetylation in the same reaction vessel without the need for isolating the intermediate, methyl 2-amino-3-chloropropionate hydrochloride. google.com This strategy offers considerable advantages for large-scale manufacturing by reducing processing time, minimizing material handling and potential loss, and lowering capital investment in equipment.
The choice of reagents and solvents is critical. Thionyl chloride is commonly used as the chlorinating agent, and acetyl chloride for the acetylation step. google.com Aprotic solvents such as toluene are employed to facilitate the reaction. google.com On an industrial scale, the management of these reagents is paramount. Thionyl chloride and acetyl chloride are corrosive and react with moisture, requiring closed systems and careful handling protocols. Furthermore, the reaction produces gaseous byproducts, namely hydrogen chloride (HCl) and sulfur dioxide (SO₂), which must be scrubbed and neutralized to comply with environmental regulations. google.com This involves installing and maintaining gas scrubbing towers, typically using a strong alkaline solution to absorb the acidic gases. google.com
Purification of the final product is another critical scalability consideration. After the reaction, excess reagents like acetyl chloride are typically removed by distillation. google.com The crude product, which precipitates upon cooling, is then subjected to purification steps. One documented method involves treating the solution with activated carbon to remove colored impurities before filtration. google.com A subsequent purification step involves stirring the isolated product with a C1-C4 alcohol, such as methanol or ethanol, at a controlled temperature (e.g., 30 to 55°C) to enhance purity. google.com On a large scale, the efficiency of filtration and drying operations significantly impacts throughput. The recycling of solvents, such as the toluene co-distilled with excess acetyl chloride and the ethyl acetate used for slurrying, is also a crucial economic and environmental consideration. google.comgoogle.com
The table below summarizes key parameters for a scalable production process.
Table 1: Key Process Parameters for Scalable Synthesis
| Parameter | Details | Source |
|---|---|---|
| Starting Material | Serine methyl ester hydrochloride | google.com |
| Process Type | One-pot synthesis (chlorination and acetylation) | google.com |
| Chlorinating Agent | Thionyl chloride | google.com |
| Acetylating Agent | Acetyl chloride | google.com |
| Solvent | Aprotic solvent (e.g., Toluene) | google.com |
| Chlorination Temp. | ~75°C | google.com |
| Acetylation Temp. | ~90°C | google.com |
| Purification Steps | Distillation of excess reagents, Activated carbon treatment, Alcohol wash (Methanol/Ethanol) | google.com |
| Waste Management | Absorption of HCl and SO₂ gas in an air scrubber | google.com |
| Solvent Recycling | Methanol and Ethyl acetate mother liquors can be treated and recycled | google.com |
Ultimately, the successful large-scale production of this compound hinges on a robust process design that integrates efficient reaction protocols, effective purification techniques, and comprehensive waste management systems to ensure a high-yield, cost-effective, and environmentally responsible manufacturing operation.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Serine methyl ester hydrochloride |
| Methyl 2-amino-3-chloropropionate hydrochloride |
| Thionyl chloride |
| Acetyl chloride |
| Toluene |
| Hydrogen chloride |
| Sulfur dioxide |
| Methanol |
| Ethanol |
Stereochemistry and Chiral Aspects of Methyl 2 Acetylamino 3 Chloropropionate
Enantiomeric Forms: (R)-, (S)-, and Racemic Methyl 2-acetylamino-3-chloropropionate
This compound exists in three forms distinguished by their stereochemistry: two pure enantiomers, (R) and (S), and a racemic mixture.
Racemic this compound: This is an equimolar mixture of the (R)- and (S)-enantiomers. nih.gov Without a chiral influence in a chemical synthesis, the racemic form is typically produced. It is often referred to as (±)-Methyl 2-(Acetylamino)-3-chloropropionate or N-Acetyl-3-chloro-DL-alanine methyl ester. nih.gov
(R)-Methyl 2-acetylamino-3-chloropropionate: This is one of the two pure enantiomers. It is systematically named methyl (2R)-2-acetamido-3-chloropropanoate. nih.gov It is also commonly known by the synonym N-Acetyl-3-chloro-L-alanine methyl ester, indicating its derivation from the natural amino acid L-alanine (which has an S-configuration, but nomenclature rules can change the R/S designation based on substituent priorities). nih.gov This specific enantiomer is a crucial intermediate in the synthesis of certain pharmaceuticals. google.com
(S)-Methyl 2-acetylamino-3-chloropropionate: This is the other enantiomer, systematically named methyl (2S)-2-acetamido-3-chloropropanoate. nih.gov It is also referred to as N-acetyl-3-chloro-D-alanine methyl ester, reflecting its relationship to D-alanine. nih.gov
The physical and chemical properties of the individual enantiomers are identical, except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interactions with other chiral molecules.
| Attribute | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
|---|---|---|---|
| Systematic IUPAC Name | methyl (2R)-2-acetamido-3-chloropropanoate nih.gov | methyl (2S)-2-acetamido-3-chloropropanoate nih.gov | methyl 2-acetamido-3-chloropropanoate nih.gov |
| Common Synonyms | N-Acetyl-3-chloro-L-alanine methyl ester nih.gov | N-Acetyl-3-chloro-D-alanine methyl ester nih.gov | N-Acetyl-3-chloro-DL-alanine methyl ester nih.gov |
| CAS Number | 18635-38-6 nih.gov | 327064-63-1 nih.gov | 87333-22-0 nih.gov |
| Molecular Formula | C₆H₁₀ClNO₃ | ||
| Molecular Weight | 179.60 g/mol nih.govnih.govnih.gov |
Stereoselective Synthesis Approaches
The synthesis of enantiomerically pure forms of this compound is critical for its use in pharmaceutical manufacturing. Stereoselective synthesis, or asymmetric synthesis, aims to produce a single enantiomer, avoiding the need for subsequent resolution of a racemic mixture.
The most common strategy for the stereoselective synthesis of (R)-Methyl 2-acetylamino-3-chloropropionate involves using a chiral starting material from the "chiral pool." L-serine, a naturally occurring amino acid with a defined (S)-stereochemistry, is a frequent precursor. A typical synthetic pathway involves a multi-step process:
Esterification: L-serine is first converted to its methyl ester, L-serine methyl ester, often by reaction with methanol (B129727) in the presence of an acid catalyst or thionyl chloride. google.comnih.gov
Chlorination: The hydroxyl group of the serine derivative is then replaced by a chlorine atom. This is a crucial step where the stereochemistry must be controlled. Using a reagent like thionyl chloride can proceed with retention of configuration at the alpha-carbon, converting the L-serine derivative to the corresponding (R)-2-amino-3-chloropropionate derivative. google.com
Acetylation: The final step is the acetylation of the amino group. The (R)-methyl 2-amino-3-chloropropionate hydrochloride is reacted with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to yield the final product, (R)-Methyl 2-acetylamino-3-chloropropionate. google.comgoogle.com
By starting with the naturally available and enantiomerically pure L-serine, this pathway allows for the efficient and stereocontrolled synthesis of the desired (R)-enantiomer. A similar pathway starting from D-serine would be expected to yield the (S)-enantiomer.
Chiral Resolution Techniques for this compound
When a synthesis results in a racemic mixture, chiral resolution is required to separate the two enantiomers. nih.gov While specific documented methods for resolving racemic this compound are not prevalent, techniques applied to structurally similar compounds are highly relevant and applicable.
Enzymatic Kinetic Resolution: This is a powerful technique that utilizes the stereoselectivity of enzymes, such as lipases or esterases. nih.gov The enzyme selectively catalyzes a reaction (e.g., hydrolysis of the ester) on one enantiomer much faster than the other. For a racemic mixture of N-acetyl-3-chloro-DL-alanine methyl ester, an (S)-selective esterase would preferentially hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid, leaving the unreacted (R)-ester in high enantiomeric excess. This method has been successfully applied to the resolution of the very similar N-acetyl-DL-alanine methyl ester (lacking the chloro group) using an esterase from Bacillus cereus, achieving high enantiomeric excess for the remaining ester. nih.gov Similarly, microbial esterases have been used for the kinetic resolution of racemic methyl 2-chloropropionate. researchgate.net
Chiral Chromatography: This technique involves passing the racemic mixture through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for this purpose and have proven effective for separating a wide range of chiral compounds, including profens and other molecules with a single stereocenter. vt.edu
Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. This method is less direct for an ester but could be applied if the compound is first hydrolyzed to the corresponding carboxylic acid.
| Technique | Principle | Applicability and Notes |
|---|---|---|
| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer, allowing separation of the unreacted enantiomer from the product. | Highly effective for similar substrates like N-acetyl-DL-alanine methyl ester and methyl 2-chloropropionate. nih.govresearchgate.net Likely a viable industrial method. |
| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | A powerful analytical and preparative tool for separating a wide variety of enantiomers. vt.edu |
| Diastereomeric Crystallization | Conversion of enantiomers into diastereomers with different solubilities, allowing separation by crystallization. | Would require prior hydrolysis of the methyl ester to the carboxylic acid to form salts with a chiral base. |
Impact of Stereochemistry on Reactivity and Biological Activity
The stereochemistry of this compound has a profound impact on its utility, particularly in the pharmaceutical industry where biological systems exhibit high stereospecificity. The primary significance of its chirality lies in its role as a key building block for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).
A prime example is the synthesis of Ramipril , a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure. epo.orgspectroscopyonline.com Ramipril has five chiral centers, and its therapeutic activity is exclusive to the (2S, 3aS, 6aS) stereoisomer. spectroscopyonline.comgoogle.com To synthesize this specific isomer, the starting materials must possess the correct, defined stereochemistry.
(R)-Methyl 2-acetylamino-3-chloropropionate (also known as N-acetyl-3-chloro-L-alanine methyl ester) serves as a crucial precursor for constructing a part of the Ramipril molecule. google.com Using the (R)-enantiomer ensures that the subsequent synthetic steps lead to the formation of the dipeptide intermediate with the correct (S,S) configuration, which is essential for the final cyclization and formation of the therapeutically active Ramipril isomer. epo.orggoogle.com
If the (S)-enantiomer or the racemic mixture were used instead, the synthesis would result in a mixture of diastereomers of Ramipril. spectroscopyonline.com These other stereoisomers are typically pharmacologically inactive or may have different, potentially undesirable, biological effects. Separating these final diastereomers is often difficult and economically unviable. Therefore, the stereochemical purity of this compound is critical for ensuring the efficiency of the synthesis and the purity and safety of the final drug product.
While the direct biological activity of this compound itself is not its primary application, its role as a chiral building block demonstrates the principle that stereochemistry dictates biological function. The interaction of a drug with its biological target (like an enzyme or receptor) is highly dependent on a precise three-dimensional fit, analogous to a key fitting into a lock. Only the enantiomer with the correct spatial arrangement of atoms can bind effectively to the target and elicit the desired therapeutic response. vt.edumdpi.com
Chemical Reactivity and Transformation Pathways of Methyl 2 Acetylamino 3 Chloropropionate
Nucleophilic Substitution Reactions of the Chlorine Atom in Methyl 2-acetylamino-3-chloropropionate
The chlorine atom in this compound is susceptible to nucleophilic attack, leading to the displacement of the chloride ion and the formation of a new covalent bond with the nucleophile. This classic SN2 reaction pathway is a cornerstone of its utility in organic synthesis.
Reactions with Amine Nucleophiles
Primary and secondary amines are effective nucleophiles that can react with this compound to form the corresponding 3-amino derivatives. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the carbon atom bearing the chlorine. The rate and success of this reaction are influenced by factors such as the steric hindrance of both the amine and the substrate, the basicity of the amine, and the reaction conditions, including solvent and temperature. While specific kinetic data for the reaction of this compound with various amines is not extensively documented in publicly available literature, the general principles of SN2 reactions apply.
These reactions are fundamental in the synthesis of various diamino acid derivatives and other nitrogen-containing compounds. For instance, the resulting products can be further manipulated or incorporated into larger molecules, such as peptides or pharmaceutical agents.
Reactions with Thiol Nucleophiles
Thiol nucleophiles, such as thiols and their corresponding thiolates, readily react with this compound to yield S-substituted cysteine derivatives. A notable example is the synthesis of N-acetyl-S-(3-coumarinyl)-D,L-cysteine methyl ester, which is formed by the reaction of 3-mercaptocoumarin with N-acetyl-3-chloro-D,L-alanine methyl ester nih.gov. This reaction underscores the utility of this compound as a precursor for introducing the N-acetyl-cysteine methyl ester moiety into more complex structures.
The general reaction of thiolates with alkyl halides is a well-established SN2 process. The high nucleophilicity of thiolates makes these reactions efficient.
Table 1: Examples of Nucleophilic Substitution with Thiol Nucleophiles
| Nucleophile | Product | Reference |
| 3-mercaptocoumarin | N-acetyl-S-(3-coumarinyl)-D,L-cysteine methyl ester | nih.gov |
Formation of Complex Organic Molecules via Substitution
The susceptibility of the chlorine atom to nucleophilic displacement is a key feature that allows for the construction of more intricate molecular architectures. One significant application is in the synthesis of aziridine-2-carboxylates. These three-membered heterocyclic compounds are valuable intermediates in organic synthesis, serving as precursors to a variety of amino acids and other biologically active molecules ru.nlnih.gov.
The formation of the aziridine ring from this compound typically involves an intramolecular nucleophilic substitution. Under basic conditions, the amide nitrogen can be deprotonated, and the resulting anion can attack the carbon bearing the chlorine atom, displacing the chloride and forming the aziridine ring. The stereochemistry of the starting material can influence the stereochemistry of the resulting aziridine.
This intramolecular cyclization is a powerful strategy for creating strained ring systems that can be subsequently opened by various nucleophiles to introduce new functional groups with specific stereochemical control.
Hydrolysis and Ester Transformations of this compound
The methyl ester group of this compound is subject to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. This transformation is a fundamental reaction in organic chemistry and is often a necessary step in multi-step syntheses.
Acid-Catalyzed Hydrolysis
In the presence of a strong acid and water, the methyl ester of this compound can be hydrolyzed to N-acetyl-3-chloroalanine. The mechanism of acid-catalyzed ester hydrolysis typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst.
Base-Mediated Hydrolysis
Base-mediated hydrolysis, or saponification, of this compound is typically a more rapid and irreversible process than acid-catalyzed hydrolysis. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a poor leaving group that is subsequently protonated by the newly formed carboxylic acid.
The rate of base-catalyzed hydrolysis of α-amino acid esters can be significantly faster than that of their unfunctionalized counterparts nih.gov. The kinetics of base-catalyzed hydrolysis of various N-substituted α-amino acid esters have been studied, revealing the influence of the N-substituent on the reaction rate researchgate.net.
Transesterification Reactions
Transesterification is a chemical process that involves exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.commdpi.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound, transesterification would involve the reaction of the methyl ester with a different alcohol to produce a new ester and methanol.
Under basic conditions, the reaction proceeds through a nucleophilic acyl substitution mechanism. An alkoxide, acting as a nucleophile, attacks the carbonyl carbon of the ester. This is followed by the elimination of the original methoxide group. masterorganicchemistry.com To ensure the reaction proceeds to completion, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol yield the new ester. masterorganicchemistry.com
Factors that influence the efficiency of transesterification reactions include the type of catalyst used, the molar ratio of alcohol to oil, temperature, and the purity of the reactants. mdpi.com
Reduction Reactions of this compound
The reduction of this compound can target different functional groups within the molecule, primarily the ester group.
The ester group in this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful and non-selective reducing agent capable of reducing esters to alcohols. harvard.edu Another common reagent for this purpose is lithium borohydride (LiBH4), which is known for its ability to selectively reduce esters in the presence of other functional groups like carboxylic acids and amides. harvard.edu Diisobutylaluminum hydride (DIBAL-H) can also be employed for the reduction of esters to alcohols. harvard.edu
Besides the ester, other functional groups in this compound could potentially be reduced, although this is less common. The amide group is generally less reactive towards reduction than the ester. However, with a strong reducing agent like lithium aluminum hydride, the amide could be reduced to an amine. The carbon-chlorine bond can also undergo reduction, typically through catalytic hydrogenation or with metal hydrides, resulting in the replacement of the chlorine atom with hydrogen.
Reactivity as a Synthon in Organic Synthesis
This compound is a valuable synthon, or building block, in organic synthesis due to the presence of multiple reactive sites. Its utility is particularly notable in the synthesis of heterocyclic compounds. It serves as a precursor for the synthesis of Ramipril, a potent ACE inhibitor used to lower blood pressure. google.com
The presence of the chloro, acetylamino, and methyl ester functional groups allows for a variety of cyclization reactions to form heterocyclic structures. For instance, the chloride can be displaced by a nucleophile from another part of a molecule to form a ring. The acetylamino group can also participate in cyclization reactions, for example, by acting as a nucleophile.
One notable application is in the synthesis of β-lactams, which are core structures in many antibiotic drugs. mdpi.com The reaction of an imine with a ketene, derived from the corresponding acyl chloride, is a common method for synthesizing β-lactams.
The versatility of this compound extends to the synthesis of more complex, polysubstituted heterocyclic systems. By carefully choosing reaction conditions and reagents, chemists can selectively manipulate the different functional groups to build intricate molecular architectures. For example, the ester group can be hydrolyzed to a carboxylic acid, which can then be used in further synthetic transformations.
The synthesis of substituted 1,2,3-triazoles can be achieved through the cyclization of azides with active methylene compounds. heteroletters.org While not a direct reaction of this compound, this illustrates a general strategy for forming polysubstituted heterocycles where a similar precursor could be functionalized to an azide and then cyclized.
Applications of Methyl 2 Acetylamino 3 Chloropropionate in Advanced Organic Synthesis
Methyl 2-acetylamino-3-chloropropionate as a Building Block in Peptide Synthesis
The structure of this compound, also known by synonyms such as N-Acetyl-3-chloro-L-alanine methyl ester, inherently lends itself to peptide synthesis. google.comkeyorganics.netnih.gov As a derivative of the amino acid alanine (B10760859), it can be integrated into peptide chains, where its functional groups allow for further modification and the introduction of specific chemical properties.
Incorporation into Peptide Chains for Therapeutic Applications
The incorporation of non-standard amino acids is a key strategy in developing therapeutic peptides with enhanced efficacy and stability. This compound provides a synthetic route to introduce a β-chloro-L-alanyl residue into a peptide sequence. Research has shown that dipeptides containing this β-chloro-L-alanyl moiety exhibit potent antibacterial properties. nih.gov
The presence of the chlorine atom is significant. It can act as a reactive handle for further chemical modifications or as an electrophilic site that can interact with biological targets. For instance, dipeptides containing a single β-chloro-L-alanyl residue have demonstrated notable in vitro antibiotic activity, which can be thousands of times greater than that of β-chloro-L-alanine alone. nih.gov This highlights the therapeutic potential of peptides synthesized using this building block. The activity spectrum of these peptides can be broad, effective against a range of bacterial species. nih.gov
Construction of Chiral Centers in Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as metabolic stability and receptor affinity. nsf.gov The construction of well-defined three-dimensional structures is paramount in their design, and this relies on the precise control of chiral centers.
This compound is a chiral compound, and its use in synthesis allows for the transfer of this chirality into the target molecule. The acetylamino group is critical for constructing these chiral centers in complex molecules. google.com This is particularly evident in its use for synthesizing inhibitors of angiotensin-converting enzyme (ACE), which are themselves peptidomimetic in nature. google.com The compound's defined stereochemistry ensures that the final product has the correct spatial arrangement of atoms necessary for biological activity. By serving as a chiral synthon, it enables the stereospecific construction of non-peptide scaffolds that can effectively mimic the turns and folds of natural peptides, a crucial feature for interacting with biological targets like enzymes. nsf.govnih.gov
Precursor in Pharmaceutical Synthesis
The utility of this compound extends beyond peptide chemistry into the synthesis of a variety of pharmaceutical agents. Its reactive nature makes it an important intermediate for drugs targeting a range of conditions.
Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Ramipril)
One of the most significant industrial applications of this compound is as a key intermediate in the synthesis of Ramipril. google.compressbooks.pub Ramipril is a highly effective ACE inhibitor used for the treatment of hypertension and congestive heart failure. google.combldpharm.com
The synthesis of Ramipril involves the coupling of this chiral building block with another component. A German patent describes a process for preparing pure Methyl 2-acetamido-3-chloropropionate specifically for its use as a precursor to Ramipril. google.compressbooks.pub The process involves the chlorination of serine methyl ester hydrochloride followed by acetylation. google.com Ensuring the purity of this intermediate is critical, as impurities can interfere with subsequent catalytic hydrogenation steps in the Ramipril synthesis pathway. google.com
Table 1: Key Intermediates in Ramipril Synthesis
| Intermediate Name | CAS Number | Molecular Formula | Role |
| This compound | 18635-38-6 | C₆H₁₀ClNO₃ | Chiral building block |
| L-Serine methyl ester hydrochloride | 17136-54-8 | C₄H₁₀ClNO₃ | Starting material for the chiral block |
| Ramipril | 87333-19-5 | C₂₃H₃₂N₂O₅ | Final Active Pharmaceutical Ingredient |
This table is generated based on data from various sources. google.compressbooks.pubbldpharm.comcymitquimica.com
Synthesis of Antimicrobial Agents (e.g., Alanosine)
This compound is also a documented starting material for the synthesis of the antimicrobial agent Alanosine. encyclopedia.pub Alanosine is an antibiotic derived from Streptomyces alanosinicus that functions as an antimetabolite by inhibiting an enzyme in the purine (B94841) biosynthesis pathway. cymitquimica.com
A 1973 study outlines a synthetic route to L-Alanosine that begins with Methyl 2-acetamino-3-chloropropionate. encyclopedia.pub The process involves a reaction with hydroxylamine, followed by hydrolysis and subsequent nitrosation to yield the final L-Alanosine product. This application underscores the compound's versatility as a precursor for structurally distinct bioactive molecules.
Development of Other Biologically Active Drug Candidates
The chemical reactivity of this compound makes it a valuable synthon for a broader range of biologically active compounds, particularly heterocyclic systems. google.com Heterocyclic compounds are core structures in a vast number of pharmaceuticals.
The chlorine atom in this compound facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of complex molecular architectures. google.com This reactivity, combined with the inherent chirality and the acetylamino group, makes it a useful starting point for creating libraries of novel compounds for drug discovery programs. Research has indicated its potential as a precursor for new drug molecules for treating various diseases and as an inhibitor or substrate for enzymes. Its role as a versatile reagent for preparing polysubstituted heterocyclic systems highlights its importance in medicinal chemistry beyond the specific examples of Ramipril and Alanosine. google.com
Synthesis of Novel Derivatives and Analogues of this compound
This compound serves as a versatile and valuable chiral building block in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to introduce new functionalities and construct intricate molecular architectures. The inherent chirality of this compound, often derived from natural amino acids like serine, makes it particularly useful in the stereoselective synthesis of pharmaceutical agents and other biologically active compounds. acs.org
A prominent application of this compound is as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. rsc.org This pharmaceutical agent is widely used for the treatment of hypertension and congestive heart failure. The synthesis of Ramipril leverages the stereochemistry of the chloropropionate derivative to establish the correct configuration of one of the chiral centers in the final drug molecule.
Beyond its role in the synthesis of established drugs, this compound is a precursor for a diverse range of novel derivatives, particularly heterocyclic compounds. The presence of the acetylamino group and the reactive chlorine atom facilitates cyclization reactions to form various ring systems, which are core structures in many medicinal and materials science applications. acs.org
One significant class of derivatives synthesized from this starting material is substituted oxazoles. The reaction of this compound with appropriate reagents can lead to the formation of oxazoline (B21484) intermediates, which can be further transformed into highly substituted oxazoles. These five-membered heterocyclic compounds are prevalent in numerous natural products and pharmacologically active molecules.
Another important class of heterocyclic derivatives accessible from this compound is thiazoles. Through reactions involving a sulfur source, such as thiourea (B124793) or Lawesson's reagent, the chloropropionate can be converted into thiazoline (B8809763) intermediates, which can then be aromatized to furnish the corresponding thiazole (B1198619) derivatives. nih.govacs.org Thiazole moieties are integral components of many bioactive compounds, including antibacterial and anticancer agents. acs.org
The following table summarizes some of the key derivatives and analogues synthesized from this compound and their significance:
| Derivative/Analogue Class | Key Synthetic Transformation | Significance of the Derivative |
|---|---|---|
| Ramipril Intermediate | Nucleophilic substitution and subsequent cyclization | Key building block for the ACE inhibitor Ramipril. rsc.org |
| Substituted Oxazoles | Cyclization via intramolecular displacement of the chloride | Core structure in various natural products and pharmaceuticals. |
| Substituted Thiazoles | Reaction with a sulfur nucleophile followed by cyclization and aromatization | Important scaffold in medicinal chemistry with diverse biological activities. acs.org |
Use in Catalyst Development and Chiral Auxiliaries
The inherent chirality of this compound, originating from its amino acid precursor, suggests its potential as a valuable scaffold for the development of chiral catalysts and auxiliaries for asymmetric synthesis. Chiral ligands derived from readily available amino acids are a cornerstone of modern asymmetric catalysis, enabling the stereoselective synthesis of a vast array of chemical compounds. nih.govfrontiersin.org
The structural framework of this compound, featuring an amide, an ester, and a reactive chloride, provides multiple handles for modification and incorporation into larger catalyst systems. For instance, the ester group could be hydrolyzed and the resulting carboxylic acid could be coupled with other chiral molecules to create more complex ligands. The acetylamino group can also be modified or replaced to fine-tune the steric and electronic properties of a potential catalyst.
While the direct application of this compound as a catalyst or chiral auxiliary is not extensively documented in publicly available literature, its precursor, serine, and related amino acids are widely used in the synthesis of various classes of successful chiral ligands. capes.gov.brnih.gov These include, but are not limited to, oxazoline-based ligands (e.g., BOX and PyBOX) and phosphine-based ligands, which have proven effective in a multitude of metal-catalyzed asymmetric transformations. acs.orgacs.org
Given that this compound is a derivative of a natural amino acid, it belongs to the "chiral pool," which is a collection of readily available, enantiomerically pure compounds used as starting materials in organic synthesis. wikipedia.org The development of new chiral ligands and organocatalysts from such sources is an active area of research. Therefore, it is conceivable that novel catalysts and auxiliaries based on the this compound scaffold could be developed in the future.
The potential for developing chiral catalysts from this compound is summarized in the table below, highlighting the precursor relationship and the types of catalysts that could be envisioned.
| Potential Catalyst/Auxiliary Type | Rationale for Potential | Relevant Precursor Chemistry |
|---|---|---|
| Oxazoline-based Ligands | The core structure can be cyclized to form an oxazoline ring, a privileged scaffold in asymmetric catalysis. acs.org | Serine, the precursor to this compound, is a common starting material for chiral oxazoline ligands. capes.gov.br |
| Amino Acid-derived Organocatalysts | The amino acid backbone can be functionalized to create organocatalysts for various asymmetric transformations. frontiersin.org | Proline and other amino acid derivatives are well-established organocatalysts. |
| Chiral Phosphine (B1218219) Ligands | The functional groups could be used to append phosphine moieties for metal-catalyzed reactions. | Amino acids are used to create chiral environments in phosphine ligands. nih.gov |
Biological and Biochemical Investigations Involving Methyl 2 Acetylamino 3 Chloropropionate
Studies on Enzyme Mechanisms and Protein Modifications
The reactive nature of Methyl 2-acetylamino-3-chloropropionate makes it a valuable tool in the study of enzyme mechanisms and protein modifications. nih.gov Its chemical properties, particularly the presence of a chlorine atom, facilitate reactions like nucleophilic substitution, allowing researchers to probe the function and structure of enzymes. nih.gov
Exploration of Enzyme-Substrate Interactions
The specific chemical functionalities of this compound enable researchers to investigate the interactions between enzymes and their substrates. nih.gov The compound can be used to understand how enzymes bind to and process their targets. The related compound, β-chloro-L-alanine, is known to inhibit several enzymes, including alanine (B10760859) racemase, threonine deaminase, and the branched-chain amino acid transaminase, which underscores the potential for chloro-alanine derivatives to interact with enzyme active sites. medchemexpress.com
Use as an Enzyme Inhibitor or Substrate
In the field of bioscience, this compound, also known as N-acetyl-3-chloroalanine methyl ester, is utilized as both a potential enzyme inhibitor and a substrate. repec.org Studies on related compounds have demonstrated that β-chloro-L-alanine can be released from a precursor molecule by one enzyme (like β-lactamase) and then go on to inactivate a target enzyme, such as alanine racemase. nih.gov This type of mechanism highlights how the compound could function as a latent inhibitor, becoming active only after enzymatic processing. nih.gov
Research on Antimicrobial Activity
The investigation into the antimicrobial properties of halogenated compounds has included derivatives of amino acids. Halogenation is a known strategy for enhancing the bioactivity of molecules. nih.govacs.org
Preliminary Studies on Antibacterial Properties
Preliminary research suggests that this compound may possess antibacterial properties against specific bacterial strains. nih.gov However, further and more detailed research is required to substantiate these initial findings. nih.gov The broader category of halogenated amino acids has been a subject of interest for developing new antimicrobial agents. nih.govnih.gov For instance, other alanine derivatives, when modified, have shown considerable antimicrobial activities. amazonaws.com
Elucidation of Underlying Mechanisms of Action
The precise mechanism of antibacterial action for this compound has not been fully elucidated. nih.gov It is theorized that its potential antimicrobial effects could stem from its chemical reactivity, which might allow it to inhibit essential bacterial enzymes involved in metabolism or replication through nucleophilic substitution reactions. nih.gov For related compounds like β-chloro-L-alanine, the mechanism involves the inhibition of key bacterial enzymes such as alanine racemase, which is crucial for the synthesis of the bacterial cell wall. medchemexpress.comnih.gov
Enzyme Inhibition Studies
While specific, detailed enzyme inhibition studies for this compound are not widely documented in available literature, the compound is recognized for its potential in this area. repec.org Its structural similarity to β-chloro-L-alanine, a known inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, suggests its potential as a targeted inhibitor. medchemexpress.com For example, β-chloro-L-alanine has been shown to inhibit alanine aminotransferase and serine palmitoyltransferase. sigmaaldrich.com The N-acetyl and methyl ester groups on this compound would modify its properties, such as cell permeability and susceptibility to esterase enzymes, which could in turn influence its inhibitory activity within a biological system. nih.gov
Investigation of Bacterial Enzyme Inhibition (e.g., D-Ala-D-Ala ligase)
The structural similarity of this compound to D-alanine suggests its potential as an inhibitor of enzymes involved in bacterial cell wall biosynthesis. One of the key enzymes in this pathway is D-Ala-D-Ala ligase, which is essential for the formation of the D-alanyl-D-alanine dipeptide, a critical component of peptidoglycan. While direct inhibition of D-Ala-D-Ala ligase by this compound has not been extensively documented in publicly available research, studies on analogous compounds provide a strong rationale for such investigations.
A closely related compound, β-chloro-D-alanine, has been shown to be a potent inhibitor of alanine racemase, another crucial enzyme in the peptidoglycan synthesis pathway that converts L-alanine to D-alanine. nih.govtandfonline.com Research has demonstrated that β-chloro-D-alanine can cause 90-95% inhibition of alanine racemase activity in extracts of Escherichia coli and Bacillus subtilis. nih.gov This inhibition of a key enzyme in the D-alanine metabolic pathway highlights the potential for other halogenated alanine derivatives, such as this compound, to exhibit similar inhibitory activities against enzymes in this pathway.
The reactive nature of the chlorine atom in this compound makes it a candidate for acting as a suicide substrate, where the enzyme's own catalytic mechanism activates the inhibitor, leading to irreversible binding and inactivation. This mechanism is observed with β-chloro-D-alanine and its interaction with alanine racemase. nih.gov Given these precedents, it is plausible that this compound could serve as a probe or inhibitor for enzymes that recognize D-alanine or related structures.
Table 1: Inhibition of Bacterial Enzymes by Alanine Analogs
| Compound | Target Enzyme | Organism(s) | Observed Effect | Reference |
|---|---|---|---|---|
| β-chloro-D-alanine | Alanine racemase | E. coli, B. subtilis | 90-95% inhibition | nih.gov |
Identification of Novel Therapeutic Targets
The exploration of compounds like this compound is integral to the identification of novel therapeutic targets. Its potential to interact with bacterial enzymes makes it a useful tool for probing essential cellular processes. While specific novel targets for this compound are yet to be fully elucidated, its role as a precursor in the synthesis of more complex bioactive molecules is well-established. For instance, it is used in the synthesis of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, demonstrating its utility as a building block for pharmacologically active agents.
In the context of antimicrobial drug discovery, the focus is often on identifying targets that are essential for bacterial survival but absent in humans, thereby minimizing toxicity. The enzymes of the peptidoglycan biosynthesis pathway, such as D-Ala-D-Ala ligase and alanine racemase, are classic examples of such targets. tandfonline.com The investigation of alanine derivatives, including this compound, contributes to the ongoing effort to develop new drugs that act on these validated targets. amazonaws.comresearchgate.net
The reactive nature of the chloro group can be exploited to covalently label the active sites of enzymes, facilitating their identification and characterization. This chemical biology approach can help in the discovery of new enzymes that are susceptible to inhibition by this class of compounds, thereby expanding the portfolio of potential antibacterial targets.
Biochemical Pathway Analysis in Microbial Systems
Tracking Impact on Metabolic Processes
The introduction of a synthetic compound like this compound into a microbial system can serve as a method to perturb and thus study metabolic pathways. While specific studies tracking the metabolic impact of this compound are not widely reported, research on related chlorinated propionates provides insights into how it might be used. For example, 3-chloropropionate has been used to probe microbial biochemical pathways. In some bacteria, it can induce the production of dehalogenase enzymes without being metabolized itself, acting as a regulatory molecule. This suggests that this compound could potentially be used to study the induction mechanisms of enzymes involved in the metabolism of halogenated compounds.
Given its structure as an amino acid derivative, it is plausible that this compound could interfere with amino acid metabolism. Studies on the metabolism of L-alanine in bacteria have shown its importance in various growth phases, and introducing a modified version could help in dissecting these metabolic routes. nih.gov
Analyzing Cellular Responses to External Stimuli
The response of bacterial cells to the presence of an external chemical stressor like this compound can reveal important information about their adaptive mechanisms. The presence of a halogenated organic compound can trigger specific stress response pathways. For instance, bacteria possess mechanisms to deal with reactive electrophilic species, and the study of how they respond to a compound with a reactive chlorine atom can shed light on these defense systems.
Furthermore, any antibacterial effect of the compound would elicit a cellular response that could be analyzed through various 'omic' technologies (genomics, proteomics, metabolomics). This analysis can help in identifying the pathways that are affected by the compound and the mechanisms the bacteria employ to counteract its effects.
Antimicrobial Resistance Mechanism Studies
Unraveling Resistance Development Pathways
Understanding how bacteria develop resistance to antimicrobial compounds is a critical area of research. While there are no specific studies detailing resistance mechanisms to this compound, the study of resistance to its analog, 3-chloro-DL-alanine (3CA), offers valuable insights. Research has shown that bacteria like Fusobacterium nucleatum and Porphyromonas gingivalis are resistant to 3CA. tandfonline.com This resistance was found to be mediated by the enzyme L-methionine-alpha-deamino-gamma-mercaptomethane-lyase, which can also act on 3CA. tandfonline.com This finding suggests that enzymatic detoxification is a potential pathway for resistance to such chlorinated alanine derivatives.
The primary mechanisms of resistance to drugs that target the cell wall, such as β-lactams, often involve modification of the target enzyme (e.g., penicillin-binding proteins), enzymatic inactivation of the drug (e.g., β-lactamases), or reduced drug uptake. creative-peptides.com If this compound or its derivatives were to be developed as inhibitors of cell wall synthesis, it would be crucial to investigate these potential resistance pathways.
The use of this compound in laboratory evolution experiments could be a powerful tool to select for resistant mutants. Subsequent genomic and biochemical analysis of these mutants could then identify the genetic basis of resistance, providing a deeper understanding of the pathways that can lead to reduced susceptibility. This knowledge is invaluable for the design of new inhibitors that are less prone to resistance development.
Identifying Genetic Mutations Conferring Resilience
Extensive literature searches did not yield any specific studies identifying genetic mutations that confer resilience to this compound. Research into the specific biological and biochemical effects of this compound, particularly concerning mechanisms of resistance or resilience at the genetic level, appears to be limited in the public domain.
While one vendor suggests that N-acetyl-3-chloroalanine methyl ester, a synonym for this compound, can be used in bioscience as an inhibitor or substrate for enzymes, the specific enzymes and the nature of these interactions are not detailed in the available literature. ccplantextract.com Without knowledge of the compound's specific molecular targets or metabolic pathways, it is not possible to hypothesize which genetic mutations might confer resilience.
Further research would be required to first elucidate the mechanism of action of this compound and to identify the cellular components with which it interacts. Following the identification of its biological targets, subsequent studies could then investigate potential genetic mutations that might alter these targets or the metabolic pathways involved, thereby leading to a resilient phenotype.
Given the absence of direct research, no data tables containing detailed research findings on this topic can be provided.
Advanced Analytical Methodologies for Research on Methyl 2 Acetylamino 3 Chloropropionate
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the detailed characterization of Methyl 2-acetylamino-3-chloropropionate, providing insights into its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Acetyl CH₃ | ~2.0 | Singlet | N/A |
| Methoxy CH₃ | ~3.7 | Singlet | N/A |
| CH₂Cl | ~3.8 - 4.0 | Doublet of doublets | ~11, ~4 |
| CH-N | ~4.7 | Multiplet | - |
| N-H | ~6.5 | Doublet | ~8 |
| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments and their electronic nature.
| Carbon | Chemical Shift (δ, ppm) |
| Acetyl CH₃ | ~23 |
| CH₂Cl | ~45 |
| Methoxy CH₃ | ~53 |
| CH-N | ~55 |
| Amide C=O | ~170 |
| Ester C=O | ~171 |
| Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amide) | ~3300 (broad) |
| C-H Stretch (Aliphatic) | ~2950-3000 |
| C=O Stretch (Ester) | ~1740 (strong) |
| C=O Stretch (Amide I) | ~1650 (strong) |
| N-H Bend (Amide II) | ~1540 |
| C-O Stretch (Ester) | ~1200 |
| C-Cl Stretch | ~650-750 |
| Note: The peak positions and intensities can vary based on the sample preparation method (e.g., thin film, KBr pellet). |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure. The molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight (179.60 g/mol ). Due to the presence of chlorine, an isotopic peak [M+2]⁺ with approximately one-third the intensity of the molecular ion peak is also anticipated.
Predicted Fragmentation Pattern:
| m/z | Proposed Fragment |
| 179/181 | [C₆H₁₀ClNO₃]⁺ (Molecular ion) |
| 144 | [M - Cl]⁺ |
| 120 | [M - COOCH₃]⁺ |
| 102 | [CH₃CONHCHCH₂Cl]⁺ |
| 88 | [CH₃CONHCH₂]⁺ |
| 59 | [COOCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
| Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy. |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of this compound and for determining the ratio of its enantiomers.
Gas Chromatography (GC)
Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a primary technique for determining the purity of this compound. The compound must be sufficiently volatile and thermally stable for GC analysis. For enantiomeric excess determination, a chiral stationary phase is required to separate the enantiomers.
A typical GC method would involve a capillary column with a polar stationary phase. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure good separation from any impurities.
Illustrative GC Conditions:
| Parameter | Condition |
| Column | Chiral capillary column (e.g., Cyclodextrin-based) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID or MS) |
| Oven Program | Initial temp: 100 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |
| Note: These conditions are illustrative and would require optimization for a specific instrument and application. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. nih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product can be visualized over time.
For the synthesis of this compound from its corresponding amino ester precursor, a silica (B1680970) gel plate is typically used as the stationary phase. A solvent system, or mobile phase, is chosen to achieve good separation between the more polar amino ester starting material and the less polar N-acetylated product. A common mobile phase for such separations is a mixture of ethyl acetate (B1210297) and hexane.
After developing the plate, the spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent. For amino-containing compounds, a ninhydrin (B49086) stain is effective, which reacts with the primary amine of the starting material to produce a colored spot, while the N-acetylated product will not react with ninhydrin. nih.gov This allows for clear differentiation between the starting material and the product, confirming the progress of the N-acetylation reaction.
Advanced Chiral Analysis Methods
The enantioselective analysis of this compound, a chiral molecule, is critical for understanding its properties and for quality control in its synthesis. Due to their identical physical and chemical properties in an achiral environment, separating enantiomers requires the use of a chiral selector. researchgate.net Advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), are the primary methods employed for this purpose. These methods utilize Chiral Stationary Phases (CSPs) that interact differently with each enantiomer, leading to their separation.
High-Performance Liquid Chromatography (HPLC)
Direct chiral separation using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and versatile technique for resolving enantiomers of N-acetylated amino acid derivatives. researchgate.netnih.gov The success of the separation depends heavily on the choice of CSP and the mobile phase composition. For a compound like this compound, several types of CSPs are highly effective.
Polysaccharide-Based CSPs: These are among the most powerful and widely used CSPs. They typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or covalently bonded to a silica support. yakhak.orgmdpi.com The separation mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For N-protected amino acids, the amine group can be blocked with groups like 9-fluorenylmethoxycarbonyl (FMOC) or, as in this case, an acetyl group, making them suitable for resolution on these phases. chromatographytoday.comphenomenex.com
Macrocyclic Glycopeptide-Based CSPs: CSPs based on macrocyclic antibiotics like teicoplanin (e.g., CHIROBIOTIC™ T) and vancomycin (B549263) are highly effective for separating polar and ionizable compounds, including N-blocked amino acids. nih.govsigmaaldrich.com These CSPs are amphoteric and can operate in multiple mobile phase modes (reversed-phase, normal-phase, polar organic). The chiral recognition mechanism is complex, involving hydrogen bonding, inclusion complexing, and ionic interactions between the analyte and the multiple chiral centers of the glycopeptide. sigmaaldrich.comnih.gov The CHIROBIOTIC™ R phase, in particular, shows unique selectivity for racemates with an acidic chiral center, including halogenated and N-blocked amino acids. sigmaaldrich.com
Research Findings for Structurally Similar Compounds: Studies on various N-acetyl-amino acids and amino acid esters have demonstrated excellent enantioseparation on both polysaccharide and macrocyclic glycopeptide CSPs. For instance, a CHIROBIOTIC™ T column has been successfully used to simultaneously separate racemic amino acids and their N-acetylated forms. nih.gov Similarly, polysaccharide columns like Chiralpak® and Lux® have shown baseline resolution for numerous N-FMOC protected α-amino acids, which are structurally analogous to the target compound. phenomenex.com The enantiomeric separation of amino acid esters has been achieved with high efficiency on amylose and cellulose phenylcarbamate derived CSPs after derivatization. yakhak.org
Table 1: Representative HPLC Conditions for Chiral Separation of N-Acetylated Amino Acid Derivatives
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Flow Rate (mL/min) | Detection | Example Analyte | k1 | k2 | Resolution (Rs) |
|---|---|---|---|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (B145695) (80:20 v/v) | 1.0 | UV (254 nm) | N-Acetyl-D,L-Leucine Methyl Ester | 2.15 | 2.89 | 2.55 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10 v/v) | 0.8 | UV (254 nm) | N-Acetyl-D,L-Phenylalanine Ethyl Ester | 3.42 | 4.15 | 2.80 |
| Teicoplanin Aglycone (CHIROBIOTIC™ TAG) | Methanol (B129727)/Acetic Acid/Triethylamine (100:0.02:0.01 v/v/v) | 1.2 | UV (230 nm) | N-Acetyl-D,L-Methionine | 1.88 | 2.54 | 3.10 |
This table presents illustrative data based on published separations of structurally similar N-acetylated amino acid esters to demonstrate the typical performance of the methods described. k1 and k2 are the retention factors for the first and second eluting enantiomers, respectively.
Gas Chromatography (GC)
Gas chromatography is a high-resolution technique well-suited for the analysis of volatile compounds. For the enantioselective analysis of amino acid derivatives, GC requires the use of a chiral capillary column. nih.gov The target compound, being an ester, possesses sufficient volatility for GC analysis, although derivatization might sometimes be employed to improve thermal stability and chromatographic performance.
Chiral Stationary Phases for GC: The most common CSPs for GC-based chiral analysis of amino acids are based on modified cyclodextrins or amino acid derivatives. nih.gov
Modified Cyclodextrins: Derivatized cyclodextrins, such as permethylated or acylated beta- or gamma-cyclodextrins, are widely used. They separate enantiomers based on the differential inclusion of the analytes into the chiral cyclodextrin (B1172386) cavity.
Amino Acid-Based CSPs: Phases like Chirasil-Val, which consists of L-valine-tert-butylamide coupled to a polysiloxane backbone, are highly effective for separating derivatized amino acids via hydrogen bond interactions. researchgate.net
Multidimensional gas chromatography (MDGC) is an advanced approach where a fraction from a primary achiral column is transferred to a second column coated with a CSP for enantioselective analysis, which is particularly useful for complex samples. nih.gov
Table 2: Representative GC Conditions for Chiral Separation of Derivatized Amino Acids
| Chiral Stationary Phase (CSP) | Carrier Gas | Temperature Program | Detection | Example Analyte | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) |
|---|---|---|---|---|---|---|
| Chirasil-Val Capillary Column (25m x 0.25mm) | Helium | 100°C (2 min), then 5°C/min to 180°C | Mass Spectrometry (MS) | N-Trifluoroacetyl-Alanine Isopropyl Ester | 12.5 | 13.1 |
| Diacetyl-tert-butyldimethylsilyl-β-Cyclodextrin | Hydrogen | 90°C (1 min), then 4°C/min to 170°C | Flame Ionization (FID) | N-Pentafluoropropionyl-Leucine Methyl Ester | 15.2 | 15.8 |
This table provides typical experimental parameters for the GC enantioseparation of analogous amino acid derivatives.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful green chemistry alternative to HPLC for chiral separations. It uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of an organic modifier like methanol. The low viscosity and high diffusivity of the mobile phase allow for faster separations and higher efficiency compared to HPLC. The same polysaccharide- and macrocyclic glycopeptide-based CSPs used in HPLC are highly effective in SFC, often providing different selectivity.
Theoretical and Computational Chemistry Studies of Methyl 2 Acetylamino 3 Chloropropionate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. For Methyl 2-acetylamino-3-chloropropionate, methods like Density Functional Theory (DFT) are employed to determine its electronic structure and predict its reactivity.
DFT calculations can elucidate the molecule's optimized geometry, detailing bond lengths, bond angles, and dihedral angles. These calculations also yield insights into the distribution of electron density, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, QM methods can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of negative (attractive to positive charges), positive (repulsive to positive charges), and neutral potential. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and ester groups, and the chlorine atom, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amide and methyl groups.
Table 1: Hypothetical QM-Calculated Properties for this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | C(carbonyl): +0.6e, O(carbonyl): -0.5e, Cl: -0.2e | Provides a measure of the partial charge on each atom, predicting sites for nucleophilic or electrophilic attack. |
Note: The data in this table is illustrative and represents typical values that would be obtained from QM calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While QM calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, considering its interactions with its environment (like a solvent) and its own internal flexibility. For a molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. guidechem.comnih.gov
An MD simulation would model the motion of every atom in the molecule, and surrounding solvent molecules, by solving Newton's equations of motion. This allows researchers to observe how the molecule folds, unfolds, and rotates, identifying its most stable, low-energy conformations. nih.govresearchgate.net The results can be analyzed to understand the flexibility of different parts of the molecule, such as the rotation around the C-C bonds of the propionate (B1217596) backbone or the C-N bond of the acetylamino group.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of the simulation and whether the molecule is maintaining a stable conformation.
Radius of Gyration (Rg): This parameter provides insight into the compactness of the molecule's structure over the course of the simulation. nih.gov
Radial Distribution Functions (RDFs): RDFs can be calculated to understand the probability of finding solvent molecules (e.g., water) at a certain distance from specific atoms in this compound. This is particularly useful for understanding solvation and how it influences the molecule's conformation and reactivity. nih.gov
MD simulations have been used to study the interaction of similar molecules, such as Methyl (R)/(S)-2-chloropropionate, with other molecules, providing insights into complex formation and intermolecular forces. scilit.com
Table 2: Illustrative MD Simulation Analysis for this compound in Water
| Analysis | Observation | Interpretation |
| RMSD | Fluctuates around an average of 2.1 Å after initial equilibration. | The molecule reaches a stable conformational state during the simulation. |
| Radius of Gyration (Rg) | Remains relatively constant at approximately 3.5 Å. | The molecule maintains a consistent level of compactness. |
| Dihedral Angle Analysis | Shows preferred rotational angles for the C-C backbone, indicating specific folded conformations are more stable. | Reveals the most likely shapes the molecule will adopt in solution. |
| Solvent Accessible Surface Area (SASA) | The polar groups (carbonyl, amide, chlorine) have a higher SASA than non-polar groups. | Indicates that the polar regions of the molecule are more exposed to the aqueous solvent. |
Note: The data in this table is illustrative and represents typical outputs from an MD simulation analysis.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate a molecule's chemical structure with its biological activity. creative-biolabs.comresearchgate.net These models are built on the principle that the structure of a chemical dictates its properties and, consequently, its effects. creative-biolabs.com
In a SAR analysis of this compound, researchers would systematically modify parts of the molecule and observe how these changes affect a specific biological activity. For instance, one might replace the chlorine atom with other halogens (fluorine, bromine, iodine) or with a hydroxyl group to see how this impacts its efficacy as an enzyme inhibitor or its potential toxicity. The goal is to identify which chemical groups are crucial for the molecule's function. creative-biolabs.com
QSAR takes this a step further by creating a mathematical model that quantifies the relationship between chemical structure and activity. creative-biolabs.comnih.gov This involves calculating a set of "molecular descriptors" for a series of compounds, which are numerical representations of their physicochemical properties (e.g., logP for hydrophobicity, molecular weight, polar surface area, electronic properties from QM calculations). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that predicts the biological activity based on these descriptors. researchgate.netnih.gov
For a QSAR study involving this compound and its analogues, the resulting model could be used to:
Predict the activity of new, unsynthesized compounds.
Optimize the lead compound by suggesting modifications that are likely to enhance its desired activity.
Screen large virtual libraries of compounds to identify potential new leads.
Table 3: Key Molecular Descriptors for a Hypothetical QSAR Model
| Descriptor | Description | Relevance to Activity |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures the hydrophobicity of the molecule, which influences its ability to cross cell membranes. |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. nih.gov | Relates to the molecule's ability to form hydrogen bonds and its transport properties. |
| Molecular Weight (MW) | The mass of one mole of the substance. guidechem.comnih.gov | A fundamental property that often correlates with bioavailability and other pharmacokinetic properties. |
| Number of Rotatable Bonds | The count of bonds that allow for free rotation. guidechem.com | An indicator of molecular flexibility, which can affect how well the molecule fits into a binding site. |
| HOMO/LUMO Energies | As described in the QM section. | Can be used as descriptors of a molecule's electronic reactivity in a biological system. |
Computational Design of Novel this compound Derivatives
The insights gained from QM, MD, and QSAR studies can be integrated into a rational, computational design process for creating novel derivatives of this compound with improved properties. This approach, often called in silico design, is a cornerstone of modern drug discovery and materials science.
The design process typically follows a cycle:
Identify a Target: Based on SAR and QSAR findings, a specific property to be improved is identified (e.g., increased binding affinity for a particular enzyme, enhanced stability, or reduced toxicity).
Propose Modifications: Researchers use molecular modeling software to propose specific chemical modifications to the parent molecule. For example, if QSAR suggests that a more electron-donating group at a certain position would be beneficial, various functional groups could be virtually "swapped" in. mdpi.com
In Silico Evaluation: The newly designed virtual derivatives are then subjected to the same computational analyses as the original molecule. QM calculations can predict their electronic properties and reactivity. MD simulations can assess their conformational stability and interactions with a target protein or solvent. QSAR models can predict their biological activity.
Prioritization for Synthesis: The most promising derivatives, based on the computational predictions, are then prioritized for actual chemical synthesis and experimental testing. This saves significant time and resources by focusing laboratory efforts on the compounds with the highest probability of success.
For this compound, one could envision designing derivatives to explore its potential as a covalent inhibitor, where the reactive chloro-alkane moiety could form a bond with a target protein. Computational design could help in fine-tuning the reactivity of this group by introducing other substituents on the molecule to achieve a balance between stability and the desired reactivity.
Table 4: Example of a Computational Design Strategy for Derivatives
| Parent Compound | Proposed Modification | Rationale | Predicted Outcome |
| This compound | Replace Chlorine with Fluorine | To increase the strength of the C-X bond and potentially alter reactivity and metabolic stability. | QM calculations would predict a higher bond dissociation energy. QSAR might predict altered activity. |
| This compound | Replace the N-acetyl group with a larger N-benzoyl group | To explore the effect of a bulkier, more aromatic substituent on binding interactions. | MD simulations could assess how this change affects binding pocket occupancy and conformational preferences. |
| This compound | Modify the methyl ester to an ethyl or propyl ester | To systematically probe the effect of hydrophobicity in the ester moiety on cell permeability. | QSAR models could predict changes in logP and potential impact on activity. |
Future Research Directions and Translational Perspectives
Exploration of New Synthetic Pathways for Methyl 2-acetylamino-3-chloropropionate
The conventional synthesis of this compound often commences from serine, involving chlorination and acetylation steps. A notable advancement has been the development of a one-pot synthesis method where serine methyl ester hydrochloride is chlorinated with thionyl chloride and subsequently acetylated in the same solvent without the isolation of the intermediate. google.com This process has been optimized for the preparation of the Ramipril precursor. google.comnih.gov
Future research could focus on developing even more efficient, cost-effective, and environmentally benign synthetic routes. The exploration of enzymatic synthesis presents a promising avenue. Enzymes could offer high selectivity and operate under mild reaction conditions, potentially reducing the need for hazardous reagents and simplifying purification processes. Another area of interest is the use of flow chemistry, which could enable continuous production with improved control over reaction parameters, leading to higher yields and purity.
A comparative table of existing and potential future synthetic approaches is presented below:
| Synthetic Approach | Starting Materials | Key Reagents | Potential Advantages | Research Focus |
| Conventional Method | Serine | Thionyl chloride, Acetyl chloride | Established and well-understood | Optimization of reaction conditions |
| One-Pot Synthesis | Serine methyl ester hydrochloride | Thionyl chloride, Acetyl chloride | Reduced reaction time and resource efficiency google.com | Scale-up and industrial applicability |
| Enzymatic Synthesis | Serine derivatives | Hydrolases, Transferases | High stereoselectivity, mild conditions, green chemistry | Enzyme discovery and engineering |
| Flow Chemistry | Serine derivatives | Various | Precise process control, scalability, enhanced safety | Reactor design and process optimization |
Development of Highly Stereoselective Catalytic Methods
The biological activity of chiral molecules is often dependent on their stereochemistry. This compound exists as (R) and (S) enantiomers, and the ability to selectively synthesize a specific enantiomer is crucial for its application in pharmaceuticals. beilstein-journals.orgrsc.org While methods for the synthesis of the individual enantiomers exist, often relying on chiral starting materials like D- or L-serine, the development of highly stereoselective catalytic methods remains a significant goal.
Future research should be directed towards the discovery and application of chiral catalysts that can induce high enantioselectivity in the synthesis of this compound from achiral or racemic precursors. This could involve the use of metal-based catalysts with chiral ligands or organocatalysts. yale.edu The development of such methods would not only be more atom-economical but also offer greater flexibility in the synthesis of both enantiomers from a common starting material.
Key research objectives in this area include:
Screening of chiral catalysts for the asymmetric chlorination of a suitable propionate (B1217596) precursor.
Development of catalytic systems for the dynamic kinetic resolution of racemic intermediates.
Computational modeling to understand the catalyst-substrate interactions and to guide the design of more effective catalysts.
Expansion of Applications in Drug Discovery and Development
Currently, the most prominent application of this compound is as a precursor for the synthesis of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor. nih.gov However, its chemical structure, featuring multiple functional groups, suggests its potential as a versatile scaffold for the synthesis of a wider range of biologically active molecules.
Future research should focus on utilizing this compound as a building block for the synthesis of novel compounds with potential therapeutic applications in areas beyond cardiovascular disease. For instance, it could be used to synthesize novel amino acid analogs, peptide mimics, or heterocyclic compounds. These new molecules could then be screened for a variety of biological activities, including as antiviral, anticancer, or anti-inflammatory agents. nih.gov The development of bioisosteres, which are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound, could also be an interesting avenue of exploration. tcichemicals.com
Investigation of Broader Biological Activities and Targets
While the primary focus has been on its role as a synthetic intermediate, the intrinsic biological activity of this compound and its simple derivatives is an area that warrants investigation. It is possible that the compound itself or its metabolites could exhibit interesting pharmacological effects.
A systematic investigation of the biological activity profile of this compound is a key future research direction. This would involve high-throughput screening against a diverse panel of biological targets, including enzymes, receptors, and ion channels. ccplantextract.com Cellular and in vivo studies could then be employed to elucidate the mechanism of action of any identified activities. Understanding the compound's own biological properties could open up new therapeutic possibilities or provide insights into the structure-activity relationships of more complex molecules derived from it.
Integration of Artificial Intelligence and Machine Learning in Research on this compound
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery. mdpi.comaurigeneservices.com These computational tools can be applied to accelerate progress in all the aforementioned research areas related to this compound.
Future research should leverage AI and ML for:
Synthesis Planning: AI algorithms can be used to predict novel and more efficient synthetic routes for this compound. beilstein-journals.org
Stereoselectivity Prediction: Machine learning models can be trained to predict the enantioselectivity of catalytic reactions, aiding in the rapid identification of optimal chiral catalysts and reaction conditions. nih.govrsc.orgarxiv.org
Drug Design and Discovery: AI can be used to design novel molecules based on the this compound scaffold and predict their biological activities and pharmacokinetic properties. wiley.comnih.gov
Biological Activity Prediction: In silico screening using ML models can help to prioritize which new derivatives of this compound should be synthesized and tested for specific biological targets.
The integration of AI and ML with experimental work will create a synergistic research cycle, where computational predictions guide laboratory experiments, and experimental data is used to refine and improve the predictive models. This approach has the potential to significantly accelerate the pace of discovery and innovation in the study and application of this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-acetylamino-3-chloropropionate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via sequential acetylation and chlorination of L-serine derivatives. For example, acetylation of 3-chloroalanine followed by esterification with methanol under acidic catalysis yields the target compound. Optimization includes controlling reaction temperature (≤40°C) to prevent racemization and using anhydrous conditions to avoid hydrolysis . Purity can be enhanced via recrystallization from ethanol/water mixtures. Reaction progress should be monitored via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers characterize the structural and chiral purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use -NMR (DMSO-d6) to confirm the acetyl group (δ 2.0 ppm, singlet) and chlorinated propionate backbone (δ 4.2–4.5 ppm, multiplet). -NMR resolves the carbonyl signals at ~170 ppm (ester) and ~168 ppm (amide) .
- Chiral HPLC : Employ a Chiralpak® AD-H column with n-hexane/isopropanol (85:15) to verify enantiomeric excess (>98% for pharmaceutical intermediates) .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+ at m/z 180.05, consistent with the molecular formula CHClNO .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (N) at 2–8°C in amber glass containers. Avoid exposure to bases or strong acids, which cleave the ester/amide bonds. Stability studies (25°C/60% RH) show >95% purity retention over 12 months when stored desiccated . Decomposition products include 3-chloropropionic acid and acetylated byproducts, detectable via GC-MS .
Advanced Research Questions
Q. How does this compound function as an intermediate in Ramipril synthesis, and what are critical reaction parameters?
- Methodological Answer : The compound’s chloro group undergoes nucleophilic substitution with a bicyclic amine moiety in Ramipril’s synthesis. Key parameters:
- Solvent Choice : Use DMF or THF to enhance solubility of intermediates.
- Catalyst : KCO or DIPEA (3 equiv.) for deprotonation.
- Temperature : 60–70°C for 12–24 hours.
Post-reaction, purify via column chromatography (silica gel, ethyl acetate gradient) to remove unreacted starting materials . Yield optimization requires strict stoichiometric control (1:1.1 molar ratio of amine to chloroester) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Methodological Answer : Common impurities include:
- 3-Chloropropionic acid methyl ester (unacetylated precursor): Detectable via GC-FID (HP-5 column, 150°C isothermal).
- Diastereomers : Resolved using chiral SFC (supercritical CO/methanol modifier).
- Hydrolysis products : Mitigate by sparging reagents with dry N and adding molecular sieves (3Å) . Quantify impurities against USP/EP reference standards .
Q. How can researchers address discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer : Yield variability (60–85%) often stems from:
- Moisture content : Karl Fischer titration ensures solvents/reagents are <0.1% HO.
- Racemization : Monitor via polarimetry ([α] = +12° to +15° in methanol) .
- Catalyst activity : Use fresh ZnCl or BF-etherate for acetylation.
Statistical DOE (Design of Experiments) models (e.g., response surface methodology) can optimize variables like temperature and catalyst loading .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
- Methodological Answer : The compound mimics transition-state analogs in serine protease studies. Experimental protocols:
- Kinetic assays : Measure K (inhibition constant) using fluorogenic substrates (e.g., Boc-Ala-Pro-Ala-AMC) in Tris-HCl buffer (pH 7.4).
- Crystallography : Co-crystallize with trypsin-like enzymes (PDB ID analysis) to map binding interactions .
Data Contradiction Analysis
- Conflict : Reported melting points vary between −26.5°C (analog methyl chloropropionate ) and solid-state behavior (literature vs. experimental).
- Resolution : The compound may exhibit polymorphism. Characterize via DSC (differential scanning calorimetry) to identify crystalline forms. Store samples at controlled humidity to prevent deliquescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
